ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate
Description
Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate is a heterocyclic compound characterized by a carbamate backbone, a cyano group, and a morpholin-4-ylamino-methylidene moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The morpholine ring, a saturated six-membered heterocycle with one oxygen and one nitrogen atom, enhances solubility and bioavailability compared to aromatic analogs .
Properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-(morpholin-4-ylamino)prop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-2-19-11(17)14-10(16)9(7-12)8-13-15-3-5-18-6-4-15/h8,13H,2-6H2,1H3,(H,14,16,17)/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPCMFGZXBGBE-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NN1CCOCC1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate involves several steps. One common synthetic route includes the reaction of ethyl cyanoacetate with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux for several hours to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate is C₁₁H₁₄N₄O₃, with a molecular weight of approximately 246.25 g/mol. The compound features a morpholine ring, a cyano group, and an acetyl carbamate moiety, which contribute to its biological activity.
Medicinal Chemistry Applications
This compound has shown potential in several therapeutic areas:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For example, morpholine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the cyano group may enhance these effects by increasing the compound's lipophilicity and cellular uptake.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that morpholine-based compounds could effectively target cancer cells, leading to reduced tumor growth in animal models .
Antimicrobial Properties
Compounds incorporating cyano and carbamate functionalities have been reported to possess antimicrobial activity. This compound may exhibit similar properties, making it a candidate for further investigation as an antimicrobial agent.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl N-[...] | TBD | TBD |
Drug Delivery Systems
The compound's structural features allow it to be utilized in drug delivery systems, particularly in nanoparticle formulations.
Nanoparticle Encapsulation
Nanoparticles coated with this compound can enhance the bioavailability and targeted delivery of therapeutics. Research has shown that lipid-coated nanoparticles improve pharmacokinetics and reduce systemic toxicity.
Case Study:
A study highlighted the use of lipid nanoparticles encapsulating similar morpholine derivatives for targeted cancer therapy, demonstrating increased tumor accumulation and reduced side effects compared to conventional therapies .
Agricultural Applications
This compound may also find applications in agriculture as a pesticide or herbicide due to its potential biological activity against plant pathogens.
Pesticidal Activity
Research into similar compounds suggests that they could inhibit the growth of specific fungi or bacteria affecting crops.
Data Table: Pesticidal Efficacy of Related Compounds
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| Compound C | Fusarium spp. | 85 |
| Compound D | Botrytis cinerea | 90 |
| Ethyl N-[...] | TBD | TBD |
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and the morpholine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate with four analogous compounds, focusing on structural features, synthesis, and physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Morpholine vs. Pyridine/Aromatic Rings: The morpholine ring in the target compound improves solubility in polar solvents compared to the pyridinyl group in compound , which may enhance aromatic interactions but reduce metabolic stability .
Functional Group Variations: The ethoxyethylidene group in introduces an ether linkage, increasing hydrophobicity (log P ≈ 1.2 estimated) compared to the morpholinylamino group (log P ≈ 0.5 predicted) . The dimethylamino group in provides basicity (pKa ~9.5), whereas the morpholinylamino group exhibits moderate basicity (pKa ~7.5) due to the electron-withdrawing oxygen atom .
Synthetic Yields: Analogous compounds synthesized via Bredereck’s reagent (e.g., ) achieve high yields (72–94%), suggesting efficient enamine formation. The target compound’s synthesis may face challenges in regioselectivity due to the morpholine’s steric bulk .
Table 2: Physicochemical and Application Data
Research Findings and Implications
- Biological Activity : Morpholine-containing compounds (e.g., ) often exhibit enhanced blood-brain barrier penetration compared to pyridine analogs, positioning the target compound as a candidate for CNS-targeted therapies.
- Thermal Stability: The morpholinylamino-methylidene group likely increases thermal stability over ethoxyethylidene derivatives (e.g., ), as observed in related morpholinone acetamides with decomposition temperatures >200°C .
Biological Activity
Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate, with the CAS number 338396-50-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with morpholine under reflux conditions. The reaction can be catalyzed by various agents to enhance yield and purity. The compound's structure can be represented as follows:
Biological Properties
1. Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance, studies on sodium salts of related compounds demonstrated significant reductions in tumor volume and cell count in Ehrlich ascites carcinoma (EAC) models, suggesting potential for chemotherapeutic applications .
2. Antioxidant Effects
The compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vivo studies have shown that it can modulate oxidative stress markers, indicating its potential role in protective health strategies .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The cyano group and morpholine ring facilitate binding to enzymes or receptors, leading to modulation of their activity. This interaction can inhibit enzyme functions or disrupt cellular processes critical for tumor growth and survival.
Study 1: Anticancer Efficacy
In a comparative study, the sodium salt of a structurally similar compound was shown to induce apoptosis in EAC cells through the upregulation of caspase 3 and downregulation of osteopontin levels. Histopathological evaluations indicated that treatment improved liver and kidney tissue integrity without significant adverse effects .
Study 2: Antioxidant Mechanism
A recent investigation highlighted the antioxidant activity of related compounds, demonstrating their ability to scavenge free radicals and reduce lipid peroxidation in cellular models. This suggests potential applications in preventing oxidative damage associated with various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl N-[(2Z)-2-cyano-2-{[2-(2,4-dichlorophenyl)hydrazin-1-yl]methylidene}acetyl]carbamate | Structure | Anticancer | Contains a dichlorophenyl group |
| Ethyl N-[(Z)-2-cyano-3-(morpholin-4-ylamino)prop-2-enoyl]carbamate | Structure | Antimicrobial | Exhibits broad-spectrum activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling morpholin-4-ylamine derivatives with cyanoacetyl intermediates under mild basic conditions (e.g., Na₂CO₃ in CH₂Cl₂). Reaction optimization may include stepwise addition of acylating agents (e.g., acetyl chloride) and monitoring via thin-layer chromatography (TLC) to track intermediate formation. Purification via silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) is critical for yield improvement . Adjusting stoichiometry (e.g., 1:1.5 molar ratio of substrate to reagent) and reaction time (e.g., overnight stirring) can mitigate side reactions like over-acylation.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., δ 7.69 ppm for NH protons, δ 168–170 ppm for carbonyl carbons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy .
- FT-IR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretches ~1700 cm⁻¹) .
Cross-validate data against computational models (e.g., HOMO-LUMO energy gaps) to resolve ambiguities in stereoelectronic effects .
Q. What safety precautions are advised for handling this compound?
- Methodological Answer : Due to limited toxicological data, assume acute hazards. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; solubility in DMSO or ethanol (as per formulation guidelines in ) reduces aerosolization risks. Quench waste with dilute HCl before disposal .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : For Z/E isomerism in the (2Z)-cyano group, use NOESY or ROESY NMR to detect spatial proximity between the cyano and morpholinyl groups. Computational geometry optimization (DFT at B3LYP/6-31G* level) can predict coupling constants (J values) and compare them with experimental δ values . If discrepancies persist, consider dynamic effects (e.g., rotational barriers) via variable-temperature NMR .
Q. What advanced separation techniques are suitable for isolating byproducts during synthesis?
- Methodological Answer : Employ membrane separation technologies (e.g., nanofiltration) for small-molecule impurities or preparative HPLC with C18 columns. Adjust mobile phase pH to exploit ionization differences (e.g., 0.1% TFA in acetonitrile/water) . For polar byproducts, use centrifugal partition chromatography (CPC) with ethyl acetate/water gradients .
Q. How can AI-driven computational models enhance reaction design for derivatives of this compound?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) to simulate reaction kinetics and optimize parameters (e.g., solvent polarity, temperature). Train ML models on datasets from analogous carbamate syntheses (e.g., yield vs. solvent dielectric constant) to predict optimal conditions . Validate predictions via high-throughput robotic screening .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility or stability profiles?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxygen-sensitive groups). For solubility disagreements, test multiple solvents (e.g., DMSO, ethanol, saline) and use dynamic light scattering (DLS) to detect aggregation. Cross-reference formulation protocols (e.g., sequential solvent addition in ) to ensure reproducibility.
Q. What strategies validate the biological relevance of this compound when literature data are conflicting?
- Methodological Answer : Design dose-response assays with orthogonal readouts (e.g., enzymatic inhibition + cellular viability). Use CRISPR-engineered reporter cell lines to isolate target-specific effects. For toxicity conflicts, apply OECD guidelines (e.g., acute oral toxicity in rodents) with rigorous negative controls .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
